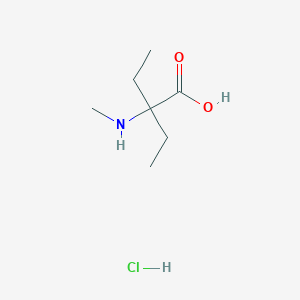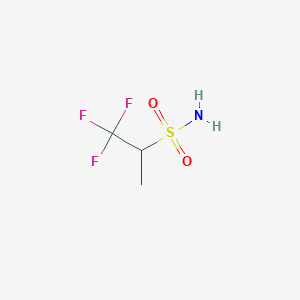
2-Fluoro-5-methylpyridin-4-OL
Descripción general
Descripción
“2-Fluoro-5-methylpyridin-4-OL” is an organic compound that belongs to the pyridine family. It has a CAS Number of 1092561-59-5 and a molecular weight of 127.12 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-methylpyridin-4-OL” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H6FNO .
Physical And Chemical Properties Analysis
“2-Fluoro-5-methylpyridin-4-OL” is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.
Aplicaciones Científicas De Investigación
Efficient Synthesis and Functionalization
- The compound has been utilized in the synthesis of cognition enhancers through efficient functionalization processes. For example, 2-Fluoro-4-methylpyridine is a key intermediate in producing novel alkylating agents used for bisalkylation of anthrone to prepare drug candidates enhancing acetylcholine release (Pesti et al., 2000).
Novel Synthetic Pathways
- Novel synthetic pathways have been developed to create 4-fluoropyridines, which are valuable in various chemical syntheses. These pathways involve complex reactions including ireland-claisen and aza-cope rearrangements, showcasing the compound's versatility in organic chemistry (Wittmann et al., 2006).
Spectroscopic and Electronic Studies
- Detailed geometrical optimization and spectroscopic studies of compounds like 2-Fluoro-4-iodo-5-methylpyridine reveal insights into intramolecular hydrogen bonding, molecular orbital energies, and non-linear optic properties. These studies provide a foundation for understanding the electronic influences and reactivity of such molecules (Selvakumari et al., 2022).
Herbicidal Activity
- Research into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates demonstrates the compound's potential as a herbicidal agent, inhibiting photosystem II electron transport. This indicates its applicability in agricultural chemistry to control weeds effectively (Liu et al., 2005).
Radiotracer Development for PET Imaging
- The development of radiotracers for PET imaging, such as 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, highlights the compound's significance in neuroimaging and studying brain disorders. Such advancements underscore its role in enhancing diagnostic imaging techniques (Kumata et al., 2015).
Photophysical Applications
- In the domain of photophysics, complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been synthesized for their blue phosphorescent emitting properties. These materials are explored for their potential use in OLEDs and other photonic applications, demonstrating the compound's versatility in materials science (Xu et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-5-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWQQSOUUXLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylpyridin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1448204.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
